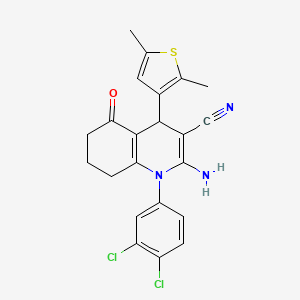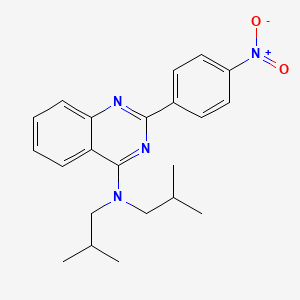![molecular formula C24H22Cl2N2O5S B11633547 Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11633547.png)
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, chlorinated phenyl groups, and various functional groups
准备方法
合成路线和反应条件
5-[(3-氯-2-甲基苯基)氨基甲酰基]-2-{[(4-氯苯氧基)乙酰基]氨基}-4-甲基噻吩-3-羧酸乙酯的合成通常涉及多步有机反应。常见的合成路线包括:
噻吩环的形成: 噻吩环可以通过 Gewald 反应合成,该反应涉及酮与腈和元素硫的缩合。
氯代苯基基团的引入: 氯代苯基基团可以通过使用氯代苯衍生物的亲电芳香取代反应引入。
氨基甲酰基和乙酰基的形成: 氨基甲酰基可以通过胺与异氰酸酯的反应引入,而乙酰基可以通过使用酰氯的酰化反应引入。
酯化: 最后一步是在催化剂(如硫酸)存在下,用乙醇酯化羧酸基团。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产量和纯度进行优化。连续流动化学和自动化合成等技术可用于提高效率和可扩展性。
化学反应分析
反应类型
5-[(3-氯-2-甲基苯基)氨基甲酰基]-2-{[(4-氯苯氧基)乙酰基]氨基}-4-甲基噻吩-3-羧酸乙酯可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化,从而形成氧化衍生物。
还原: 可以使用还原剂(如氢化铝锂或硼氢化钠)进行还原反应,从而使羰基还原为醇。
取代: 该化合物可以进行亲核取代反应,其中亲核试剂取代离去基团,如卤素。
水解: 该化合物中的酯基和酰胺基可以在酸性或碱性条件下水解,生成羧酸和胺。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢、酸性或碱性条件。
还原: 氢化铝锂、硼氢化钠、无水条件。
取代: 胺、硫醇或醇盐等亲核试剂,极性非质子溶剂。
水解: 盐酸、氢氧化钠、水溶液。
主要形成的产物
氧化: 具有额外氧官能团的氧化衍生物。
还原: 醇和还原衍生物。
取代: 具有新官能团的取代产物。
水解: 羧酸和胺。
科学研究应用
5-[(3-氯-2-甲基苯基)氨基甲酰基]-2-{[(4-氯苯氧基)乙酰基]氨基}-4-甲基噻吩-3-羧酸乙酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建单元,以及有机合成中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌、抗真菌和抗癌活性。
医药: 研究其潜在的治疗应用,如开发新药和药物。
工业: 用于生产特种化学品、农用化学品和材料科学。
作用机制
5-[(3-氯-2-甲基苯基)氨基甲酰基]-2-{[(4-氯苯氧基)乙酰基]氨基}-4-甲基噻吩-3-羧酸乙酯的作用机制与其与特定分子靶标和途径的相互作用有关。该化合物可能通过以下方式发挥作用:
与酶结合: 抑制或激活参与代谢途径的特定酶。
与受体相互作用: 调节受体活性,以影响细胞信号传导。
破坏细胞过程: 影响细胞过程,如 DNA 复制、蛋白质合成和细胞分裂。
相似化合物的比较
5-[(3-氯-2-甲基苯基)氨基甲酰基]-2-{[(4-氯苯氧基)乙酰基]氨基}-4-甲基噻吩-3-羧酸乙酯可以与以下类似化合物进行比较:
5-[(3-氯苯基)氨基甲酰基]-2-{[(4-氯苯氧基)乙酰基]氨基}-4-甲基噻吩-3-羧酸乙酯: 结构相似,但苯环上没有甲基。
5-[(3-氯-2-甲基苯基)氨基甲酰基]-2-{[(4-甲基苯氧基)乙酰基]氨基}-4-甲基噻吩-3-羧酸乙酯: 结构相似,但苯氧基环上有一个甲基,而不是氯原子。
5-[(3-氯-2-甲基苯基)氨基甲酰基]-2-{[(4-氯苯氧基)乙酰基]氨基}-4-乙基噻吩-3-羧酸乙酯: 结构相似,但噻吩环上有一个乙基,而不是甲基。
这些比较突出了 5-[(3-氯-2-甲基苯基)氨基甲酰基]-2-{[(4-氯苯氧基)乙酰基]氨基}-4-甲基噻吩-3-羧酸乙酯在其特定的官能团和结构特征方面的独特性。
属性
分子式 |
C24H22Cl2N2O5S |
|---|---|
分子量 |
521.4 g/mol |
IUPAC 名称 |
ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22Cl2N2O5S/c1-4-32-24(31)20-14(3)21(22(30)27-18-7-5-6-17(26)13(18)2)34-23(20)28-19(29)12-33-16-10-8-15(25)9-11-16/h5-11H,4,12H2,1-3H3,(H,27,30)(H,28,29) |
InChI 键 |
WWDODWSCCFZFAM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)COC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11633464.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633471.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633474.png)
![8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11633484.png)
![ethyl 2-{2-(3-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633486.png)
![methyl 4-(5-{(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11633498.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3-phenoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11633501.png)


![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11633518.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11633526.png)
![N'-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11633529.png)

![(6Z)-6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633536.png)
